3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
Overview
Description
3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Some pyrazole derivatives have been found to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain . This has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s .
Result of Action
The broader class of pyrazoles has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s worth noting that the properties of pyrazoles can be influenced by the presence of solvents, which can affect their tautomeric stabilization .
Biochemical Analysis
Biochemical Properties
3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, altering their activity and thus impacting the hydrolysis of substrates . Additionally, this compound can bind to certain proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of kinases involved in signal transduction, thereby affecting downstream signaling events . Furthermore, this compound can alter the expression of genes related to cell growth and apoptosis, highlighting its potential impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biochemical activity, influencing cellular functions such as proliferation and differentiation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can affect the levels of metabolites, thereby altering the overall metabolic state of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 3-methyl-1H-pyrazole-4-carbaldehyde
- 3-ethyl-4-methyl-1H-pyrazole-5-amine hydrochloride
Uniqueness
3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives. Its hydrazide group allows for unique interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4(2)6(11-10-5)7(12)9-8/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTFPJHWBDXBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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